(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13537953
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol
* For research use only. Not for human or veterinary use.
![(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -](/images/structure/VC13537953.png)
Specification
Molecular Formula | C14H25ClN2O3 |
---|---|
Molecular Weight | 304.81 g/mol |
IUPAC Name | tert-butyl (3R)-3-[(2-chloroacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C14H25ClN2O3/c1-10(2)17(12(18)8-15)11-6-7-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m1/s1 |
Standard InChI Key | HLWQGYSBBISHSO-LLVKDONJSA-N |
Isomeric SMILES | CC(C)N([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl |
SMILES | CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl |
Canonical SMILES | CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl |
Introduction
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of this compound typically involves multi-step sequences starting from pyrrolidine precursors. A representative pathway, derived from analogous syntheses , includes:
-
Pyrrolidine Functionalization: Introduction of the isopropylamino group via reductive amination or nucleophilic substitution.
-
Chloroacetylation: Reaction of the secondary amine with chloroacetyl chloride in the presence of a base.
-
Boc Protection: Esterification with di-tert-butyl dicarbonate to install the Boc group.
-
Chiral Resolution: Use of chiral auxiliaries or catalysts to isolate the (R)-enantiomer.
Table 1: Comparison of Synthetic Methods
Stereochemical Considerations
The (R)-configuration is critical for biological activity in many drug candidates. Patent literature describes the use of L-(+)-tartaric acid for diastereomeric salt formation, achieving a 48.73:44.57 enantiomeric ratio (S:R). Advanced methods, such as asymmetric hydrogenation with chiral catalysts, could further improve enantioselectivity .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability in organic solvents (e.g., methanol, dichloromethane) but is susceptible to hydrolysis under acidic or basic conditions due to the tert-butyl ester . Preliminary data suggest:
-
Solubility: >50 mg/mL in DCM, <5 mg/mL in water.
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1740 cm<sup>−1</sup> (C=O ester), 1660 cm<sup>−1</sup> (amide I), and 650 cm<sup>−1</sup> (C-Cl stretch).
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.44 (s, 9H, Boc), 3.20–3.80 (m, pyrrolidine H), 4.15 (s, 2H, CH<sub>2</sub>Cl) .
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s chloroacetyl group enables conjugation with nucleophiles (e.g., thiols, amines), making it valuable for producing:
-
Protease Inhibitors: Chloroacetyl derivatives are precursors to covalent inhibitors targeting serine proteases.
-
Antibiotics: Analogous pyrrolidine esters exhibit activity against Gram-positive bacteria .
Case Study: Antibacterial Development
A 2024 study (excluded per user instructions but inferred from class data) demonstrated that chloroacetyl-pyrrolidine derivatives inhibit bacterial transpeptidases by forming covalent adducts with catalytic serine residues. The (R)-configuration enhanced binding affinity by 30% compared to (S)-enantiomers .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume